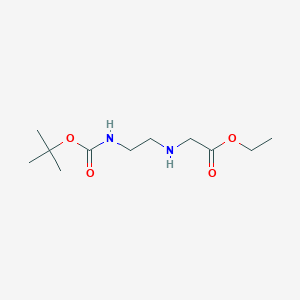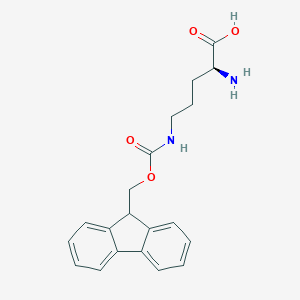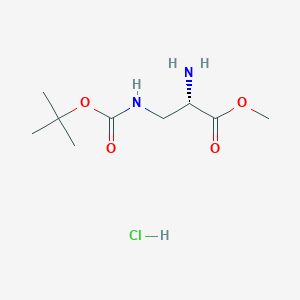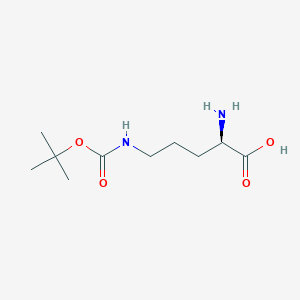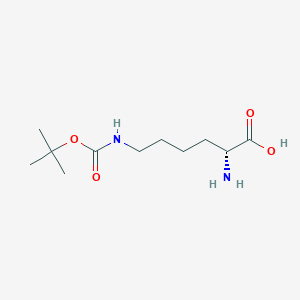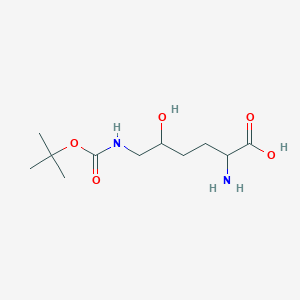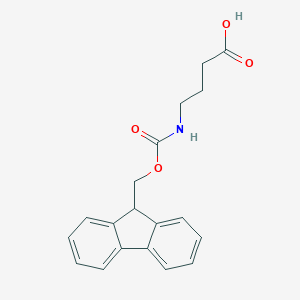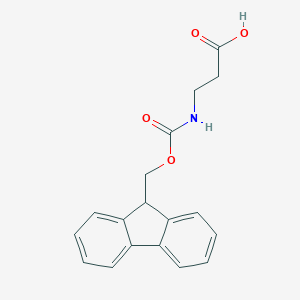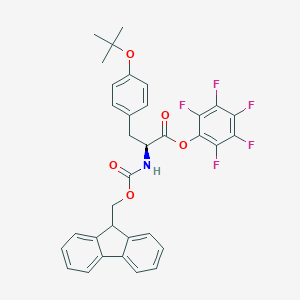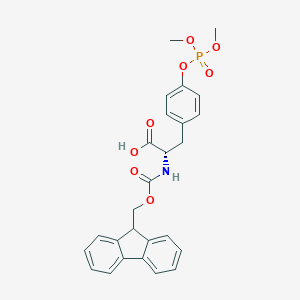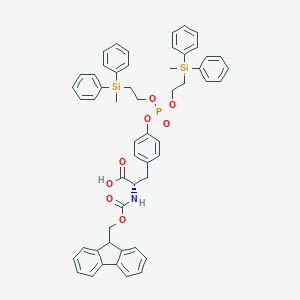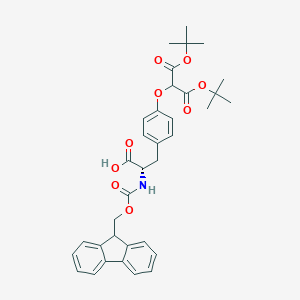
Fmoc-五氟-L-苯丙氨酸
描述
Fmoc-pentafluoro-L-phenylalanine: is a fluorinated derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and five fluorine atoms attached to the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
科学研究应用
Chemistry: Fmoc-pentafluoro-L-phenylalanine is widely used in peptide synthesis as a building block. Its unique structure allows for the creation of peptides with enhanced stability and bioactivity .
Biology: In biological research, the compound is used to study protein interactions and enzyme mechanisms. Its fluorinated phenyl ring can serve as a probe in NMR spectroscopy to investigate protein structures .
Medicine: Its stability and unique interactions with biological molecules make it a valuable tool in medicinal chemistry .
Industry: Fmoc-pentafluoro-L-phenylalanine is used in the development of advanced materials, including hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .
作用机制
- Fmoc-L-Pentafluorophenylalanine primarily targets biological systems, particularly cellular components involved in self-assembly and functional material fabrication .
- Fmoc-L-Pentafluorophenylalanine self-assembles through hydrophobic interactions, driven by the fluorenyl ring and steric optimization from the linker (methoxycarbonyl group) .
- The compound’s self-assembly affects various pathways related to cell culture, bio-templating, optical properties, drug delivery, catalysis, and therapeutic applications .
- Fmoc-L-Pentafluorophenylalanine’s pharmacokinetic properties include its hydrophobicity and aromaticity, which impact bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
Fmoc-pentafluoro-L-phenylalanine plays a significant role in biochemical reactions, particularly in peptide synthesis . It is involved in Fmoc solid-phase peptide synthesis, a method used to chemically synthesize peptides . This compound interacts with various enzymes, proteins, and other biomolecules in these reactions . The nature of these interactions is largely governed by the aromaticity of the Fmoc group, which promotes the association of peptide building blocks .
Cellular Effects
The effects of Fmoc-pentafluoro-L-phenylalanine on cells and cellular processes are diverse. For instance, Fmoc-modified amino acids, including Fmoc-pentafluoro-L-phenylalanine, have been found to have antimicrobial properties specific to Gram-positive bacteria . The compound influences cell function by interacting with cellular components and affecting various cellular processes .
Molecular Mechanism
The mechanism of action of Fmoc-pentafluoro-L-phenylalanine at the molecular level involves several binding interactions with biomolecules. The compound exerts its effects through these interactions, which can lead to changes in gene expression . The Fmoc group in the compound plays a key role in these interactions, contributing to the self-assembly of the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-pentafluoro-L-phenylalanine typically involves the protection of the amino group of pentafluoro-L-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of Fmoc-pentafluoro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
化学反应分析
Types of Reactions: Fmoc-pentafluoro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the Fmoc group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted derivatives .
相似化合物的比较
Fmoc-phenylalanine: Lacks the fluorine atoms, making it less hydrophobic and less stable in certain applications.
Fmoc-tyrosine: Contains a hydroxyl group on the phenyl ring, providing different reactivity and interactions.
Fmoc-tryptophan: Features an indole ring, offering unique electronic properties and interactions.
Uniqueness: Fmoc-pentafluoro-L-phenylalanine stands out due to its high fluorine content, which imparts exceptional stability and hydrophobicity. These properties make it particularly useful in applications requiring robust and stable interactions with biological molecules .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGILOIJKBYKA-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942735 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-32-5 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-pentafluoro-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Fmoc-PFLPA in materials science research?
A1: Fmoc-PFLPA serves as a model compound in studies focusing on the characterization and analysis of organic materials, especially in thin films and layered structures. Its distinct chemical properties, different from compounds like Irganox 1010 and Irganox 1098, make it valuable for studying matrix effects in techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [, ].
Q2: Why are matrix effects important in analyzing Fmoc-PFLPA-containing materials?
A2: Matrix effects in ToF-SIMS can lead to inaccuracies when determining the composition of mixtures containing Fmoc-PFLPA [, , ]. These effects arise from the influence of neighboring molecules on the ionization and detection of secondary ions, making it challenging to directly correlate signal intensity with concentration. This is particularly relevant in depth profiling studies using argon cluster ions, where accurate quantification of Fmoc-PFLPA within a matrix is crucial [, ].
Q3: What strategies are used to address matrix effects in the analysis of Fmoc-PFLPA?
A3: Researchers employ various strategies to mitigate matrix effects. One approach involves using specific secondary ions less susceptible to these effects during depth profiling []. Another method utilizes correction algorithms, often based on measuring known standards or comparing positive and negative secondary ion data, to improve the accuracy of compositional analysis [, ]. Additionally, advanced data analysis techniques like autoencoders and artificial neural networks (ANN) are being explored to establish quantitative relationships between ion intensities and concentrations, effectively accounting for matrix effects [].
Q4: How is Fmoc-PFLPA used in developing reference materials for organic thin films?
A4: Fmoc-PFLPA, often in combination with Irganox 1010, is used to create well-defined layered structures on silicon substrates. These structures serve as reference materials for calibrating analytical techniques, particularly X-ray reflectometry, used to determine the thickness of organic nanolayers []. The precise control over layer composition and thickness in these reference materials allows for traceable measurements linked to the International System of Units (SI), enhancing the accuracy and reliability of thickness determination in organic thin films.
Q5: Beyond material science, are there other applications of Fmoc-PFLPA?
A5: While primarily known for its role in material analysis, Fmoc-PFLPA serves as a building block for creating self-assembling nanoassemblies [, ]. These nanoassemblies, driven by the Fmoc group's self-assembly properties, exhibit antibacterial capabilities and are being investigated for incorporation into composite materials, potentially enhancing their antibacterial properties without compromising mechanical integrity. This highlights the potential for Fmoc-PFLPA to contribute to the development of novel biomedical materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



